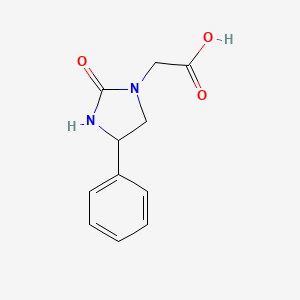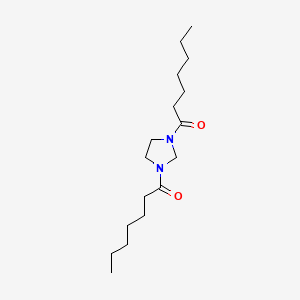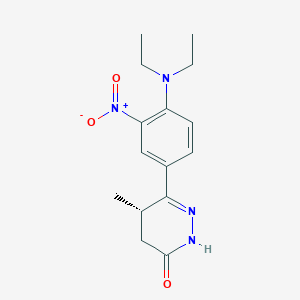
(S)-Dnmdp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Dnmdp typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the naphthyl-pyridyl intermediate: This step involves the coupling of a naphthyl derivative with a pyridyl derivative under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the amine group: The intermediate is then subjected to reductive amination to introduce the amine group, forming the desired this compound compound.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(S)-Dnmdp undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyl-pyridyl ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound to its corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Naphthyl-pyridyl ketones.
Reduction: Naphthyl-pyridyl alcohols.
Substitution: Various substituted amine derivatives.
科学的研究の応用
(S)-Dnmdp has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-Dnmdp involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-Dnmdp: The enantiomer of (S)-Dnmdp, with similar structural properties but different biological activities.
N,N-Dimethyl-3-(1-naphthyl)-3-(2-pyridyl)propan-1-amine: The racemic mixture of this compound and ®-Dnmdp.
Other chiral amines: Compounds with similar structural motifs but different substituents or stereochemistry.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with chiral targets makes it valuable in various research and industrial applications.
特性
分子式 |
C15H20N4O3 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC名 |
(4S)-3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20)/t10-/m0/s1 |
InChIキー |
YOSSKNZHADPXJX-JTQLQIEISA-N |
異性体SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)C[C@@H]2C)[N+](=O)[O-] |
正規SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



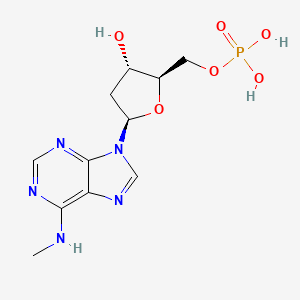
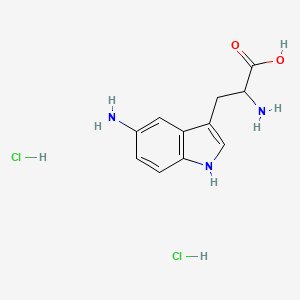

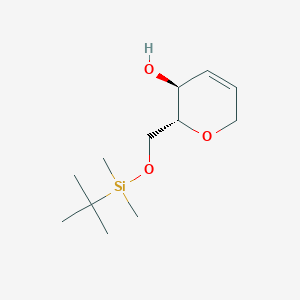

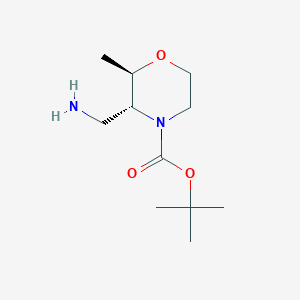
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B12929852.png)



![3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one](/img/structure/B12929890.png)
